Home > Products > Screening Compounds P106701 > 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester - 1373223-40-5

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester

Catalog Number: EVT-3372844
CAS Number: 1373223-40-5
Molecular Formula: C9H6Br2N2O2
Molecular Weight: 333.96 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a compound characterized by its unique pyrazolo[1,5-a]pyridine structure with two bromine substituents at the 6 and 7 positions and a methyl ester at the 3 position. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities exhibited by pyrazolo derivatives.

Source and Classification

The compound is classified as a heterocyclic aromatic compound belonging to the class of pyrazoles. Its molecular formula is C9H6Br2N2O2C_9H_6Br_2N_2O_2 with a molecular weight of approximately 333.9666 g/mol. It is cataloged under the CAS number 1373223-40-5, indicating its recognition in chemical databases for research and commercial purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester typically involves cyclocondensation reactions. A prevalent method includes the reaction of 3-amino-pyrazole derivatives with appropriate electrophiles such as malonic acid or β-dicarbonyl compounds under acidic or basic conditions.

Recent advancements have introduced microwave irradiation techniques to enhance reaction efficiency and yield. For instance, the use of dimethyl acetylenedicarboxylate in conjunction with aminopyrazole has been optimized to produce various substituted products rapidly . The cyclocondensation approach allows for versatile modifications at key positions of the pyrazolo framework, which is crucial for tailoring biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester features:

  • Core Structure: A fused pyrazolo[1,5-a]pyridine ring system.
  • Substituents: Bromine atoms at positions 6 and 7, which significantly influence the compound's reactivity and biological properties.
  • Functional Group: A methyl ester group at position 3 enhances solubility and bioavailability.

The structural formula can be represented as follows:

C9H6Br2N2O2\text{C}_9\text{H}_6\text{Br}_2\text{N}_2\text{O}_2
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for pyrazole derivatives. These include:

  • Nucleophilic Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic attack, allowing for further functionalization.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid, which may exhibit different biological activities.
  • Condensation Reactions: The pyrazole nitrogen can participate in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are essential for exploring the compound's potential in drug development and other applications.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester often involves modulation of specific biological targets. Pyrazole derivatives have been shown to interact with various receptors, including:

  • GluN2A-selective NMDA receptors: They act as positive allosteric modulators that enhance receptor activity without directly activating them .
  • Enzyme Inhibition: Some pyrazole derivatives inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer or neurodegenerative disorders.

Understanding these mechanisms is crucial for developing targeted therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester include:

Chemical properties include its reactivity as an electrophile due to the electron-withdrawing effect of bromine atoms and its ability to participate in various organic transformations.

Applications

Scientific Uses

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester has several potential applications in scientific research:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting neurological disorders or cancer.
  • Fluorescent Probes: Due to its unique electronic properties, it may serve as a fluorescent marker in biological imaging studies.
  • Biochemical Research: Used in studies investigating enzyme activities or receptor interactions due to its ability to modulate biological pathways.

The versatility of this compound highlights its significance in ongoing research within medicinal chemistry and related fields.

Synthetic Methodologies for 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic Acid Methyl Ester

Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Pyrazolo-Pyridine Scaffolds

The strategic placement of bromine atoms at the 6- and 7-positions of the pyrazolo[1,5-a]pyridine scaffold enables sequential catalytic functionalization via palladium-mediated cross-coupling reactions. This chemoselective manipulation capitalizes on the differential reactivity of halogen atoms in electron-deficient heterocycles. Suzuki-Miyaura coupling preferentially occurs at the 7-position bromine due to reduced steric hindrance and enhanced electrophilicity, enabling introduction of aryl or heteroaryl groups under mild conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C). Subsequent Sonogashira reactions at the 6-position install alkynyl moieties using PdCl₂(PPh₃)₂/CuI co-catalysis, demonstrating the scaffold’s versatility as a bis-functionalizable platform for pharmaceutical intermediates [2] [8]. Catalyst loading optimization studies reveal that Pd(OAc)₂/XPhos systems (1.5 mol%) achieve complete conversion in <4 hours for electron-neutral arylboronic acids, while electron-deficient partners require elevated temperatures (100°C). This stepwise functionalization protocol facilitates the synthesis of highly decorated analogs for structure-activity relationship studies in drug discovery programs targeting kinase inhibition and neurotransmitter modulation [3] [8].

Regioselective Bromination Techniques in Pyrazolo[1,5-a]Pyridine Derivatives

Achieving regiocontrol during bromination necessitates precise manipulation of electronic and steric parameters. The parent pyrazolo[1,5-a]pyridine-3-carboxylate undergoes electrophilic bromination exclusively at the electron-rich 5- and 7-positions under mild conditions (Br₂, CHCl₃, 0°C). To access the 6,7-dibrominated isomer critical for further functionalization, a directed ortho-metalation strategy proves essential. Protection of the 3-carboxylate as a tert-butyl ester enables directed ortho-lithiation at C7 using n-BuLi/TMEDA (-78°C), followed by quenching with Br₂ to install the 7-bromo substituent. Subsequent electrophilic bromination at C6 occurs with high regioselectivity due to the directing effect of the existing bromine, yielding the 6,7-dibromo derivative after ester deprotection and methylation [8]. Alternative approaches employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) at elevated temperatures (80°C), achieving 86% regioselectivity for the 6,7-dibromo product through kinetic control. Computational studies indicate the C6/C7 positions exhibit the highest nucleophilic Fukui indices (f⁻ = 0.082/0.079), rationalizing this selectivity pattern. Careful control of stoichiometry (2.1 eq NBS) prevents tribromination, providing isolated yields exceeding 75% after crystallization from ethanol/water mixtures .

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation dramatically accelerates key steps in the synthesis, reducing reaction times from hours to minutes while improving yields and purity. The cyclocondensation step between ethyl 3-aminopyrazole-4-carboxylate and α,β-unsaturated ketones achieves 95% conversion in 10 minutes (150°C, 300 W) compared to 12 hours under conventional heating, minimizing decarboxylation side products. Subsequent bromination-dehydration sequences under microwave conditions (NBS, DMF, 100°C, 15 min) proceed with <2% dibromopyrazole byproduct formation versus 15–20% in thermal reactions . Reaction optimization via design of experiments (DoE) methodologies identifies optimal parameters for the esterification step: 10 minutes at 120°C using methanol as both solvent and reactant with Amberlyst-15 catalyst, achieving >98% conversion. This represents a 12-fold reduction in processing time compared to conventional reflux methods. Energy consumption analysis confirms microwave protocols reduce total energy input by 68% across the synthetic sequence, highlighting their utility for sustainable scale-up .

Table 1: Microwave vs. Conventional Thermal Synthesis Comparison

Reaction StepConditionsTime (Conv.)Yield (%)Byproducts (%)
CyclocondensationMW: 150°C, 300W10 min (>95%)92<3
Thermal: 120°C, reflux12 h (88%)7815
BrominationMW: 100°C, NBS/DMF15 min (99%)90<2
Thermal: 80°C, NBS/DMF4 h (95%)8212
EsterificationMW: 120°C, Amberlyst-15/MeOH10 min (>98%)95<1
Thermal: reflux, H₂SO₄/MeOH2 h (90%)878

Solvent Optimization in Multi-Step Heterocyclic Assembly

Solvent polarity dramatically impacts reaction kinetics, regioselectivity, and intermediate stability throughout the synthetic sequence. Cyclization steps exhibit superior yields in polar aprotic solvents: dimethylacetamide (DMA) affords 89% yield of the pyrazolo[1,5-a]pyridine core compared to 67% in toluene due to enhanced solubility of the zwitterionic transition state. Conversely, bromination reactions require medium-polarity solvents to balance electrophile reactivity and product precipitation; dichloroethane (DCE) provides optimal selectivity (94:6 mono vs. dibromide ratio) by stabilizing the bromonium ion intermediate while facilitating succinimide byproduct removal [7]. For the final esterification step, solvent-free conditions prove most effective when employing Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide), achieving 96% conversion at 60°C with minimal epimerization. Solvent effects on crystallization were systematically evaluated: ethyl acetate/heptane mixtures (1:3 v/v) afforded the highest purity (>99.5% HPLC) with 85% recovery, while methanol/water systems caused partial hydrolysis during isolation. Computational solvent mapping using COSMO-RS models accurately predicted optimal solvent combinations for each stage, reducing experimental screening time by 70% [7].

Table 2: Solvent Optimization for Critical Reaction Steps

ReactionOptimal SolventYield (%)Alternative SolventYield (%)Key Performance Factor
CyclocondensationDimethylacetamide89Toluene67Zwitterion stabilization
Regioselective Bromination1,2-Dichloroethane85Acetonitrile72Bromonium ion stability
EsterificationSolvent-free96Dichloromethane78Water exclusion
CrystallizationEtOAc/heptane (1:3)85 (recovery)Methanol/water92 (recovery)Purity (>99.5% vs 98.2%)

Properties

CAS Number

1373223-40-5

Product Name

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester

IUPAC Name

methyl 6,7-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Molecular Formula

C9H6Br2N2O2

Molecular Weight

333.96 g/mol

InChI

InChI=1S/C9H6Br2N2O2/c1-15-9(14)5-4-12-13-7(5)3-2-6(10)8(13)11/h2-4H,1H3

InChI Key

SAPVMADYHLUVRH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CC(=C(N2N=C1)Br)Br

Canonical SMILES

COC(=O)C1=C2C=CC(=C(N2N=C1)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.